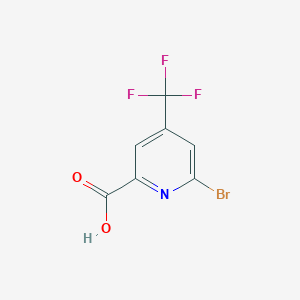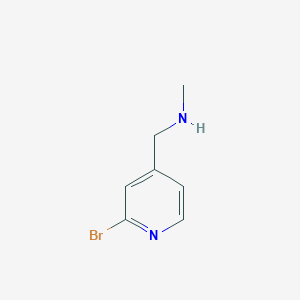
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)-
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- is a chemical compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol It is a derivative of pyridinecarboxaldehyde, where a trifluoromethoxy group is attached to the 5-position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with trifluoromethoxy-containing reagents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale chemical reactions in specialized reactors, where parameters such as temperature, pressure, and reaction time are carefully monitored to optimize the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The aldehyde group in 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can be oxidized to form the corresponding carboxylic acid using oxidizing agents.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 3-pyridinecarboxylic acid, while reduction yields 3-pyridinemethanol .
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound is studied for its potential therapeutic properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate. Additionally, it is used in the development of diagnostic tools and imaging agents .
In the industrial sector, 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials .
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- can be compared with other pyridinecarboxaldehyde derivatives, such as 2-pyridinecarboxaldehyde and 4-pyridinecarboxaldehyde . While these compounds share a common pyridine ring structure, the position and nature of the substituents significantly influence their chemical properties and reactivity.
2-Pyridinecarboxaldehyde: This compound has the aldehyde group at the 2-position of the pyridine ring. It exhibits different reactivity compared to 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- due to the position of the functional group.
4-Pyridinecarboxaldehyde: With the aldehyde group at the 4-position, this compound also shows distinct chemical behavior.
The presence of the trifluoromethoxy group in 3-Pyridinecarboxaldehyde, 5-(trifluoromethoxy)- adds to its uniqueness, providing different chemical and physical properties compared to other pyridinecarboxaldehyde derivatives.
Eigenschaften
IUPAC Name |
5-(trifluoromethoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-1-5(4-12)2-11-3-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILUEUBDSBEAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254410 | |
| Record name | 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-02-2 | |
| Record name | 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Trifluoromethoxy)-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201254410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B3210045.png)












